1-(2-Methylimidazol-1-yl)but-2-yn-1-one
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Overview
Description
1-(2-Methylimidazol-1-yl)but-2-yn-1-one is a compound that belongs to the imidazole family, which is known for its diverse chemical and biological properties. Imidazole derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylimidazol-1-yl)but-2-yn-1-one typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and aromatic heterocycles .
Industrial Production Methods: Industrial production of imidazole derivatives often involves multi-step synthesis processes. For example, the reaction of 1H-imidazole with 4-chloromethylbenzaldehyde can produce intermediate compounds, which are then further processed to obtain the desired product . The use of catalysts and optimized reaction conditions is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylimidazol-1-yl)but-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the compound into different imidazole derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached to the imidazole ring .
Scientific Research Applications
1-(2-Methylimidazol-1-yl)but-2-yn-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(2-Methylimidazol-1-yl)but-2-yn-1-one involves its interaction with various molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The compound’s ability to form hydrogen bonds and coordinate with metal centers plays a crucial role in its biological and chemical activities .
Comparison with Similar Compounds
1,2-bis(imidazol-1-ylmethyl)benzene: Known for its coordination chemistry and use in metal-organic frameworks.
1,4-Di(1H-imidazol-1-yl)butane: Used in the synthesis of polymers and materials.
Uniqueness: 1-(2-Methylimidazol-1-yl)but-2-yn-1-one stands out due to its unique structure, which combines an imidazole ring with a but-2-yn-1-one moiety. This combination provides distinct chemical reactivity and potential for diverse applications .
Properties
CAS No. |
156969-34-5 |
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Molecular Formula |
C8H8N2O |
Molecular Weight |
148.165 |
IUPAC Name |
1-(2-methylimidazol-1-yl)but-2-yn-1-one |
InChI |
InChI=1S/C8H8N2O/c1-3-4-8(11)10-6-5-9-7(10)2/h5-6H,1-2H3 |
InChI Key |
DAOMBWJLPWIBFC-UHFFFAOYSA-N |
SMILES |
CC#CC(=O)N1C=CN=C1C |
Synonyms |
1H-Imidazole,2-methyl-1-(1-oxo-2-butynyl)-(9CI) |
Origin of Product |
United States |
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